benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
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Overview
Description
Benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazine core, a fluorophenyl group, and an isopropyl group
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyridazinones, have been evaluated as inhibitors of phosphodiesterase (pde) extracted from human platelets .
Mode of Action
It’s worth noting that structure-activity relationship studies demonstrated the essential role played by the benzyl group at position-6 of the pyrazolopyridazine system .
Biochemical Pathways
Similar compounds have been shown to inhibit pde, which plays a central role in regulating many relevant cell functions .
Result of Action
It has been shown to have anti-corrosion characteristics on carbon steel in a 1-m hcl medium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the performance of inhibition improved with the amount of the compound but reduced somewhat with temperature .
Preparation Methods
The synthesis of benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Addition of the isopropyl group: This step often involves alkylation reactions.
Esterification: The final step involves the esterification of the intermediate compound with benzyl acetate to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyridazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Fluorophenyl-containing compounds: These compounds have a fluorophenyl group, which imparts unique chemical and biological properties.
Isopropyl-substituted compounds: The presence of an isopropyl group can influence the compound’s reactivity and interactions with biological targets.
Biological Activity
Benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a complex organic compound that belongs to the pyrazolo[3,4-d]pyridazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition.
Chemical Structure and Properties
The molecular formula for this compound is C23H21FN4O3, with a molecular weight of 420.4 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C23H21FN4O3 |
Molecular Weight | 420.4 g/mol |
CAS Number | 946332-33-8 |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. It is suggested that this compound may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and survival.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits potent inhibitory effects on FGFRs, which are implicated in various cancers. In vitro studies have shown that it can significantly reduce cell proliferation in FGFR-dependent cancer cell lines.
- Signal Transduction Modulation : By inhibiting FGFR signaling pathways, the compound disrupts downstream signaling cascades critical for cancer cell survival and proliferation.
Biological Activity Studies
A series of studies have evaluated the biological activity of this compound and related compounds.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines with IC50 values indicating significant potency. For instance:
- Cell Lines Tested : NCI-H1581 (lung cancer), MDA-MB-231 (breast cancer).
- IC50 Values : Reported IC50 values range from low nanomolar to micromolar concentrations depending on the specific cell line.
In Vivo Efficacy
In vivo studies using xenograft models have shown promising results:
- Tumor Growth Inhibition : At a dosage of 50 mg/kg, the compound exhibited tumor growth inhibition (TGI) rates exceeding 90% in certain models.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyridazin core can significantly influence biological activity. Key findings include:
- Fluorophenyl Substituent : The presence of the 4-fluorophenyl group enhances binding affinity to FGFRs.
- Isopropyl Group : The isopropyl substituent plays a role in increasing hydrophobic interactions, thereby improving potency.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on FGFR Inhibition : A recent study synthesized and evaluated multiple derivatives of pyrazolo[3,4-d]pyridazine compounds, demonstrating that modifications can lead to enhanced FGFR inhibition and reduced tumor growth in xenograft models .
- Combination Therapy Trials : Ongoing trials are exploring the efficacy of this compound in combination with other chemotherapeutic agents to assess synergistic effects against resistant cancer types.
Properties
IUPAC Name |
benzyl 2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-15(2)21-19-12-25-28(18-10-8-17(24)9-11-18)22(19)23(30)27(26-21)13-20(29)31-14-16-6-4-3-5-7-16/h3-12,15H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAWLCZMODDTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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